
山莨菪醇
描述
Synthesis Analysis
The synthesis of daturadiol involves epoxidation and rearrangement processes. A study by Tori et al. (1984) detailed the epoxidation of alnus-5-en-3β-yl acetate with m-chloroperbenzoic acid, resulting in a 5β,6β-epoxide as a main product alongside a 5α,6α-epoxide as a minor product. Subsequent treatment with BF3·OEt2 led to a mixture of compounds, including 6α-hydroxy-12- and -18-ene derivatives, with the 12-ene derivative eventually converted into daturadiol, or olean-12-ene-3β,6β-diol (Tori et al., 1984).
科学研究应用
山莨菪醇:科学研究中的多面手三萜类化合物
山莨菪醇是一种具有多种科学研究应用的五环三萜类化合物。以下是山莨菪醇六种独特应用的全面分析,每个应用都详细介绍在自己的部分。
α-葡萄糖苷酶抑制: 山莨菪醇已被鉴定为具有潜在α-葡萄糖苷酶抑制活性的化合物。这种酶在碳水化合物消化和随后的葡萄糖吸收中起着至关重要的作用。 α-葡萄糖苷酶抑制剂被认为是糖尿病等疾病的治疗剂,因为它们可以延迟碳水化合物的分解,从而降低对血糖水平的影响 .
抗癌特性: 研究表明,山莨菪醇对人癌细胞系表现出中等细胞毒活性。这表明它有潜力用作化疗剂。 山莨菪醇的细胞毒性可以被利用来靶向并破坏癌细胞,为开发新的抗癌药物提供途径 .
植物中三萜类化合物的生物合成: 山莨菪醇参与植物中三萜类化合物的生物合成。它是CYP716家族P450酶的酶活性产物,这些酶负责植物三萜类化合物的结构多样化。 了解它的作用可以帮助基因工程改造植物,以生产具有所需特性的特定三萜类化合物 .
生物活性化合物来源: 由于存在于各种植物中,山莨菪醇是一种可以分离并研究其多种生物活性的生物活性化合物。 从像曼陀罗属植物和油桐等植物中提取,为这种生物活性分子提供了天然来源 .
酶促进化研究: 山莨菪醇独特的氧化活性可能是在CYP716家族酶的酶促进化过程中发展起来的。 研究这些活性可以提供对导致植物生物化学途径多样化的进化过程的见解 .
药理学研究: 山莨菪醇复杂的结构和多种特性使其成为药理学研究的迷人主题。 其潜在的治疗应用,如抗炎和抗糖尿病作用,是新药开发中备受关注的领域.
属性
IUPAC Name |
(3S,4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22+,23-,24-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBNJRQZZSLPN-NYVWVNPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961769 | |
| Record name | Daturadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41498-79-7 | |
| Record name | (3β,6β)-Olean-12-ene-3,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daturadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daturadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Daturadiol and where is it found?
A1: Daturadiol (olean-12-ene-3β,6β-diol) is a naturally occurring pentacyclic triterpenoid. It has been isolated from various plant species, including Datura stramonium [, ], Datura innoxia [, ], Terminalia brasiliensis [], Tanaecium Bilabiatum [], and Vernicia fordii [].
Q2: What is the chemical structure of Daturadiol?
A2: Daturadiol possesses an oleanane skeleton, a common structure found in many plant-derived triterpenes. It is characterized by a hydroxyl group at positions 3β and 6β on the olean-12-ene core structure.
Q3: What are the reported biological activities of Daturadiol?
A3: Daturadiol has shown promising biological activities, particularly in the areas of:
- Cytotoxicity: Daturadiol demonstrated moderate cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (HepG2), ovarian carcinoma (SK-OV-3), lung carcinoma (A-549), and gastric carcinoma (SNU-1) [].
- Immunomodulatory activity: A bioactive fraction from Datura stramonium enriched with Daturadiol exhibited significant immunostimulatory activity by promoting human peripheral blood mononuclear cell (PBMC) proliferation and enhancing their cytotoxic activity against lung and breast cancer cells []. This fraction also stimulated the production of IL-2 and IFN-γ by human PBMCs, indicating its potential to modulate immune responses [].
Q4: How does Daturadiol's structure relate to its biological activity?
A4: While the exact mechanisms are still under investigation, research suggests that the position and orientation of the hydroxyl groups on the oleanane skeleton play a crucial role in Daturadiol's biological activity. Further studies exploring structure-activity relationships are needed to fully understand the impact of specific structural modifications on its potency and selectivity.
Q5: What are the potential applications of Daturadiol?
A5: Based on the reported biological activities, Daturadiol holds potential for applications in various fields:
Q6: What are the limitations of the current research on Daturadiol?
A6: While promising, current research on Daturadiol is still in its early stages. Further investigations are needed to:
Q7: What analytical techniques are used to identify and quantify Daturadiol?
A7: Various analytical techniques have been employed for the identification and quantification of Daturadiol, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of Daturadiol [].
- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of Daturadiol [, ].
- Chromatographic methods: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate and quantify Daturadiol from complex mixtures [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



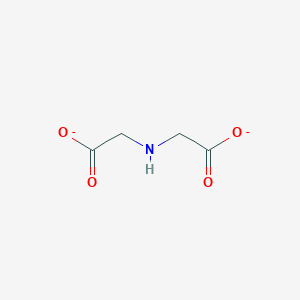
![4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1231624.png)
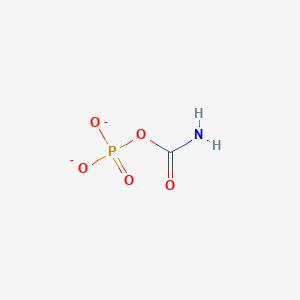
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)

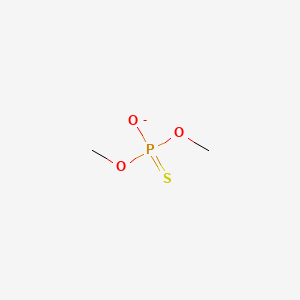
![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)
![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)

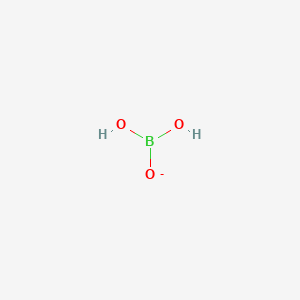
![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
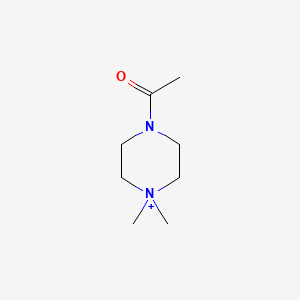
![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)